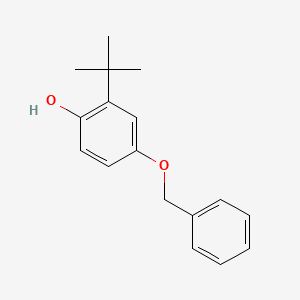

4-(Benzyloxy)-2-tert-butylphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butyl-4-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-17(2,3)15-11-14(9-10-16(15)18)19-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBOAJKGEXKOBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyloxy 2 Tert Butylphenol

Established Synthetic Pathways

The traditional synthesis of 4-(Benzyloxy)-2-tert-butylphenol is primarily achieved through two convergent strategies: the introduction of a tert-butyl group onto a pre-formed benzyloxyphenol or the etherification of a tert-butylated phenol (B47542).

Alkylation Reactions for tert-Butyl Introduction

A common and direct method for the synthesis of 4-(Benzyloxy)-2-tert-butylphenol involves the Friedel-Crafts alkylation of 4-benzyloxyphenol. This electrophilic aromatic substitution reaction typically employs a tert-butylating agent, such as tert-butanol, isobutylene (B52900), or methyl tert-butyl ether (MTBE), in the presence of an acid catalyst. The choice of catalyst is crucial for achieving high selectivity for the desired ortho-alkylation product over other isomers.

The reaction is influenced by several factors, including the nature of the catalyst, reaction temperature, and the ratio of reactants. While strong mineral acids can be used, solid acid catalysts like zeolites and acidic clays (B1170129) have gained prominence due to their ease of separation and potential for reuse. For instance, various zeolite catalysts have been explored for the tert-butylation of phenols, demonstrating how the pore structure and acidity of the catalyst can influence the regioselectivity of the alkylation. academie-sciences.frnih.gov

| Catalyst Type | Tert-butylating Agent | Key Observations |

| Acidic Zeolites | tert-Butanol | Catalyst acidity and pore size affect ortho/para selectivity. |

| Sulfuric Acid | Isobutylene | Can lead to a mixture of mono- and di-alkylated products. |

| Phosphoric Acid | tert-Butanol | Often used in industrial processes for phenol alkylation. |

Etherification Strategies for Benzyloxy Group Incorporation

An alternative and widely used approach is the etherification of 2-tert-butyl-4-hydroxyphenol (a derivative of 2-tert-butylhydroquinone) with a benzyl (B1604629) halide, most commonly benzyl bromide or benzyl chloride. This transformation is typically accomplished via the Williamson ether synthesis. masterorganicchemistry.comlscollege.ac.in In this S_N2 reaction, the phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then displaces the halide from the benzyl halide to form the desired ether. masterorganicchemistry.com

Common bases employed in this reaction include potassium carbonate, sodium hydroxide, and sodium hydride. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used to facilitate the reaction. byjus.com The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. lscollege.ac.in

| Base | Benzylating Agent | Solvent | Typical Conditions |

| Potassium Carbonate | Benzyl Bromide | DMF | 50-100 °C |

| Sodium Hydroxide | Benzyl Chloride | Acetonitrile | Reflux |

| Sodium Hydride | Benzyl Bromide | THF | Room temperature to reflux |

Multistep Synthesis Approaches

The synthesis of 4-(Benzyloxy)-2-tert-butylphenol can also be approached through a multistep sequence starting from more readily available precursors like hydroquinone (B1673460). A representative multistep synthesis involves the following key transformations:

Mono-benzylation of Hydroquinone: The first step is the selective mono-etherification of hydroquinone with a benzyl halide to produce 4-benzyloxyphenol. Controlling the stoichiometry of the reactants is crucial to minimize the formation of the di-benzylated byproduct, 1,4-bis(benzyloxy)benzene.

Ortho-tert-butylation of 4-Benzyloxyphenol: The resulting 4-benzyloxyphenol is then subjected to a Friedel-Crafts alkylation reaction, as described in section 2.1.1, to introduce the tert-butyl group at the position ortho to the hydroxyl group. This step requires careful selection of catalysts and reaction conditions to favor the desired 2-substituted product.

An alternative multistep route begins with the tert-butylation of hydroquinone to form 2-tert-butylhydroquinone. This can be achieved by reacting hydroquinone with a tert-butylating agent in the presence of an acid catalyst. The subsequent step involves the selective mono-benzylation of the less sterically hindered hydroxyl group of 2-tert-butylhydroquinone to yield the final product.

Novel Synthetic Approaches and Catalyst Development

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of 4-(Benzyloxy)-2-tert-butylphenol and related phenolic ethers. These efforts have explored the use of novel catalytic systems and reaction conditions.

Phase-Transfer Catalysis in Phenol Ether Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for conducting reactions between reactants located in different phases, such as a solid or aqueous phase and an organic phase. In the context of the Williamson ether synthesis of 4-(Benzyloxy)-2-tert-butylphenol, a phase-transfer catalyst can facilitate the transfer of the phenoxide ion from an aqueous or solid phase into the organic phase containing the benzyl halide, thereby accelerating the reaction rate. youtube.com

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase-transfer catalysts. utahtech.edu This methodology can offer several advantages, including milder reaction conditions, the use of less expensive inorganic bases, and easier product isolation. byjus.comyoutube.com

Selective Alkylation and Etherification Techniques

The development of highly selective catalysts is a key area of research for improving the synthesis of 4-(Benzyloxy)-2-tert-butylphenol. For the tert-butylation step, research into shape-selective catalysts like modified zeolites aims to enhance the preference for ortho-alkylation by exploiting the steric environment within the catalyst's pores.

In the realm of etherification, particularly for sterically hindered phenols, alternative methods to the traditional Williamson synthesis are being explored. While not yet widely reported for this specific compound, novel copper-catalyzed etherification methods have shown promise for the synthesis of hindered ethers and could potentially be adapted for the benzyloxy group introduction. nih.govnih.govmit.edu These methods may offer advantages in terms of functional group tolerance and milder reaction conditions. Furthermore, the use of ionic liquids as both solvents and catalysts in alkylation reactions is an area of active investigation, potentially offering benefits in terms of catalyst recyclability and reaction efficiency. nih.gov

Reaction Condition Optimization

The synthesis of 4-(Benzyloxy)-2-tert-butylphenol is commonly achieved through a Williamson ether synthesis. This method involves the reaction of 2-tert-butylphenol (B146161) with a benzyl halide in the presence of a base. masterorganicchemistry.com The efficiency of this synthesis is highly dependent on the careful optimization of reaction conditions, including temperature, solvent, and the specific reagents used.

Temperature and Solvent Effects

Temperature and the choice of solvent are pivotal in directing the outcome of the synthesis. The reaction is typically conducted in a polar aprotic solvent, which facilitates the dissolution of the reactants and promotes the desired nucleophilic substitution mechanism.

Solvent Selection : Common solvents employed for this synthesis include acetone, dimethylformamide (DMF), and acetonitrile. These solvents are favored for their ability to solvate the cationic species generated during the reaction without participating in the reaction themselves.

Temperature Control : The reaction is frequently carried out under reflux conditions. Maintaining an optimal temperature is a balancing act between achieving a reasonable reaction rate and preventing the formation of unwanted byproducts from side reactions, such as over-alkylation. Research suggests an optimal temperature range of 80–100°C for this synthesis.

The table below summarizes the impact of solvent and temperature on the synthesis.

| Parameter | Condition | Rationale |

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Enhances solubility of reactants and promotes the S_N2 reaction pathway. |

| Temperature | 80–100°C | Balances reaction rate with the minimization of side products like di-alkylated compounds. |

Reagent Selection and Stoichiometry

The appropriate selection of reagents and their relative amounts is fundamental to maximizing the yield and purity of 4-(Benzyloxy)-2-tert-butylphenol.

Reactants : The primary reactants are a phenol derivative, specifically 2-tert-butylphenol, and a benzylating agent, such as benzyl bromide or benzyl chloride. Benzyl bromide is often noted for its higher reactivity compared to benzyl chloride. A base is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose.

Stoichiometry : The molar ratio of the reactants is a critical factor. An excess of the benzylating agent can lead to the formation of di-alkylated byproducts. To ensure the complete conversion of the starting phenol while minimizing this side reaction, a carefully controlled stoichiometric ratio is employed. A molar ratio of approximately 1.2:1 of benzyl bromide to the 2-tert-butylphenol derivative is often recommended.

The following table details the key reagents and their stoichiometric considerations.

| Reagent | Role | Recommended Stoichiometry |

| 2-tert-butylphenol | Starting Phenol | 1.0 equivalent |

| Benzyl Bromide | Benzylating Agent | ~1.2 equivalents to ensure complete conversion. |

| Potassium Carbonate (K₂CO₃) | Base | In excess, to facilitate deprotonation of the phenol. |

Purification Techniques in Synthesis

Following the reaction, the crude product mixture contains the desired 4-(Benzyloxy)-2-tert-butylphenol, along with unreacted starting materials, the base, and potential byproducts. Therefore, a robust purification strategy is necessary to isolate the target compound with high purity.

Chromatographic Separation Methods

Chromatography is a primary technique for the purification of 4-(Benzyloxy)-2-tert-butylphenol. Its effectiveness lies in its ability to separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography : This is a widely used method for the preparative-scale purification of the product. The crude mixture is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent system, or eluent, is then passed through the column. The components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. For 4-(Benzyloxy)-2-tert-butylphenol, a common approach is to use a gradient of ethyl acetate (B1210297) in hexanes as the mobile phase. chemicalbook.com This allows for the efficient separation of the product from less polar impurities and more polar byproducts. chemicalbook.com

Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography. nih.gov

Gas Chromatography (GC) : While primarily an analytical technique, GC is used to assess the purity of the final product after purification. google.com It separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.

The table below outlines the parameters for the chromatographic purification of 4-(Benzyloxy)-2-tert-butylphenol.

| Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient chemicalbook.com | Preparative isolation of the final product. |

| Thin-Layer Chromatography | Silica Gel | Chloroform (or similar) nih.gov | Reaction monitoring and method development. nih.gov |

| Gas Chromatography | Various | Inert Carrier Gas | Purity analysis of the isolated product. google.com |

In addition to chromatography, recrystallization can also be employed as a final purification step to obtain a highly crystalline product.

Chemical Reactivity and Transformation Mechanisms

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group is a site of significant chemical activity, readily undergoing derivatization and oxidation reactions.

Derivatization Reactions

The acidic proton of the phenolic hydroxyl group can be easily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles to yield a range of derivatives. A common derivatization is etherification, where the phenoxide reacts with alkyl halides. For instance, reaction with benzyl (B1604629) chloride in the presence of a base like potassium carbonate results in the formation of 1,4-bis(benzyloxy)-2-tert-butylbenzene. nih.gov

Another important class of derivatization reactions involves the formation of esters through reaction with acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Furthermore, the phenolic hydroxyl group can be derivatized using reagents like p-bromophenacyl bromide. rsc.org This particular derivatization is useful for analytical purposes, as it introduces a bromine atom that can be detected by techniques such as liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS), allowing for quantitative analysis of the parent compound and its metabolites. rsc.org

| Derivatization Reaction | Reagents | Product |

| Etherification | Benzyl chloride, K₂CO₃ | 1,4-Bis(benzyloxy)-2-tert-butylbenzene |

| Acylation | Acyl chloride/anhydride, Base | Phenolic ester |

| Bromophenacylation | p-Bromophenacyl bromide | p-Bromophenacyl ether derivative |

Oxidation Pathways and Quinone Formation

The phenolic hydroxyl group makes 4-(Benzyloxy)-2-tert-butylphenol susceptible to oxidation, which can lead to the formation of quinones. The presence of the electron-donating benzyloxy group and the activating hydroxyl group facilitates the removal of an electron or hydrogen atom, initiating the oxidation process. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for this transformation.

The initial step in the oxidation often involves the formation of a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The steric hindrance provided by the ortho-tert-butyl group can influence the regioselectivity of subsequent coupling reactions of this radical.

In related, structurally similar phenols, oxidation can lead to the formation of various coupled products. For instance, the oxidation of 2,4-di-tert-butylphenol (B135424) with peroxy radicals yields products arising from phenoxy-peroxy coupling and different modes of phenoxy-phenoxy coupling. researchgate.net While specific studies on 4-(Benzyloxy)-2-tert-butylphenol are limited, similar pathways can be anticipated. The oxidation of 2,2′-dihydroxy-5,5′-dimethoxy-4,4′-di-t-butylbiphenyl, a more complex biphenyl (B1667301) system, with alkaline ferricyanide (B76249) yields an unstable dipheno-2,2′-quinone. rsc.org This suggests that under appropriate conditions, the phenolic moiety of 4-(Benzyloxy)-2-tert-butylphenol could be oxidized to a corresponding benzoquinone.

Enzymatic oxidation is also a relevant pathway. For example, tyrosinase can catalyze the oxidation of 4-tert-butylphenol (B1678320) to 4-tert-butyl-ortho-benzoquinone. nih.gov This enzymatic reaction proceeds through a catechol intermediate. nih.gov Similarly, bacterial degradation of 4-tert-butylphenol has been shown to proceed via hydroxylation to 4-tert-butylcatechol, which is then further metabolized. nih.gov These studies on analogous compounds suggest that enzymatic or microbial oxidation of 4-(Benzyloxy)-2-tert-butylphenol would likely involve initial hydroxylation followed by quinone formation.

Mechanistic Studies of Oxidative Processes

The mechanism of oxidation of phenols is often complex and can proceed through various pathways depending on the oxidant and reaction conditions. For benzylic alcohols, oxidation catalyzed by metal complexes, such as those of molybdenum, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), has been studied. researchgate.net These reactions are thought to proceed via the formation of a metal-peroxo species that then interacts with the alcohol.

In the case of phenolic oxidations, the initial step is typically a one-electron transfer to the oxidant to form a phenoxy radical cation, or a hydrogen atom abstraction to form a phenoxy radical. The stability of this radical intermediate is a key factor in determining the subsequent reaction course. The tert-butyl group at the ortho position in 4-(Benzyloxy)-2-tert-butylphenol provides steric shielding, which can influence the lifetime and subsequent reactions of the phenoxy radical, potentially favoring certain coupling modes over others.

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group, while often used as a protecting group due to its relative stability, can undergo specific chemical transformations.

Cleavage Reactions

The benzyloxy ether linkage can be cleaved under various conditions. A common method for debenzylation is catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. This reaction is generally clean and efficient, yielding the corresponding phenol (B47542), 2-tert-butylhydroquinone, and toluene.

Acid-catalyzed cleavage is also possible, although it may require harsh conditions. Strong acids can protonate the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack. It has been noted that 4-(Benzyloxy)-2-tert-butylphenol can degrade under strongly acidic (pH < 3) or basic (pH > 10) conditions through cleavage of the benzyloxy group.

Rearrangement Processes

A notable rearrangement reaction involving benzyloxy-substituted aromatic compounds is the Wittig rearrangement. This reaction typically involves the treatment of a benzyl ether with a strong base, such as an organolithium reagent. While the classic Wittig rearrangement involves a nih.gov-sigmatropic shift, related rearrangements can also occur.

Studies on N-butyl-4-(benzyloxy)benzamide have shown that treatment with n-butyllithium can lead to a nih.gov-Wittig rearrangement, affording N-butyl-4-(hydroxy(phenyl)methyl)benzamide. nih.gov This suggests that under strongly basic conditions, the benzyloxy group of 4-(Benzyloxy)-2-tert-butylphenol could potentially undergo a similar rearrangement, although the presence of the acidic phenolic proton would likely interfere with this pathway unless it is first protected. Research on 2-benzyloxy-N-butylbenzamides has also demonstrated the facility of the Wittig rearrangement in these systems. nih.gov

| Transformation | Reagents/Conditions | Product(s) |

| Cleavage | ||

| Catalytic Hydrogenation | H₂, Pd/C | 2-tert-Butylhydroquinone, Toluene |

| Acid/Base Hydrolysis | Strong acid (pH < 3) or base (pH > 10) | 2-tert-Butylhydroquinone, Benzyl alcohol/related products |

| Rearrangement | ||

| Wittig Rearrangement | Strong base (e.g., n-BuLi) on a protected phenol | Rearranged alcohol product |

Electrophilic Aromatic Substitution on the Phenol Ring

The phenolic ring of 4-(Benzyloxy)-2-tert-butylphenol is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) and the benzyloxy (-OCH₂C₆H₅) groups. The hydroxyl group is a powerful activating group, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions, through a strong resonance effect (+R). nih.govmsu.edu The benzyloxy group at the para position also contributes to this activation. Consequently, phenols are highly susceptible to reactions with electrophiles. nih.gov

In 4-(Benzyloxy)-2-tert-butylphenol, the positions on the aromatic ring available for substitution are C3, C5, and C6 relative to the hydroxyl group at C1. The directing effects of the substituents are crucial in determining the regioselectivity of these reactions. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. nih.govchemicalpapers.com In this molecule, the para position (C4) is blocked by the benzyloxy group. Therefore, electrophilic attack is primarily directed to the ortho positions (C2 and C6).

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, and Friedel-Crafts alkylation and acylation. nih.govyoutube.com

Nitration: Phenols can be nitrated using dilute nitric acid. nih.gov For 4-(Benzyloxy)-2-tert-butylphenol, nitration would be expected to occur at the available ortho position (C6).

Halogenation: Due to the highly activated nature of the phenol ring, halogenation can often proceed without a Lewis acid catalyst. nih.gov Bromination, for instance, would likely yield the 6-bromo derivative.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring. While the reaction is feasible, the presence of the bulky tert-butyl group can influence the outcome. researchgate.net

The general mechanism for these substitutions involves the attack of the electron-rich aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion. msu.edu The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product. The stability of the arenium ion is enhanced by the electron-donating groups, which is why they accelerate the reaction. msu.edu

Role of the tert-Butyl Group in Directing Reactivity and Steric Hindrance

The tert-butyl group at the C2 position plays a dual role in the reactivity of 4-(Benzyloxy)-2-tert-butylphenol.

Directing Effects: The tert-butyl group is an alkyl group and acts as a weak activating group through an inductive effect (+I). cdnsciencepub.com This effect involves the donation of electron density through the sigma bond connecting it to the aromatic ring. Like other alkyl groups, it is an ortho-para director. msu.edu In this molecule, its directing influence reinforces the powerful ortho-directing effect of the hydroxyl group towards the C6 position.

Steric Hindrance: The most significant influence of the tert-butyl group is its steric bulk. cdnsciencepub.comyoutube.com The large size of the tert-butyl group physically obstructs the C2 position, making it difficult for incoming electrophiles to attack this site. stackexchange.com This phenomenon, known as steric hindrance, effectively blocks electrophilic substitution at the position ortho to the hydroxyl group that it occupies. stackexchange.comepo.org

This steric blocking at the C2 position has a profound impact on the regioselectivity of electrophilic aromatic substitution reactions. While the hydroxyl group activates both ortho positions (C2 and C6), the steric hindrance from the tert-butyl group at C2 channels the electrophilic attack almost exclusively to the unhindered C6 position. For example, in the nitration of tert-butylbenzene, the amount of ortho-substituted product is significantly lower than the para-substituted product due to the steric bulk of the tert-butyl group. msu.edu A similar effect is expected here, leaving C6 as the primary site of reaction.

The interplay between the electronic activating effects of the hydroxyl and benzyloxy groups and the steric hindrance of the tert-butyl group is a key determinant of the chemical behavior of 4-(Benzyloxy)-2-tert-butylphenol in electrophilic aromatic substitution. The expected major monosubstitution products for common electrophilic reactions are summarized in the table below.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of 4-(Benzyloxy)-2-tert-butylphenol

| Reaction | Reagent | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|---|

| Nitration | Dilute HNO₃ | NO₂⁺ | 4-(Benzyloxy)-2-tert-butyl-6-nitrophenol |

| Bromination | Br₂ in a non-polar solvent | Br⁺ | 6-Bromo-4-(benzyloxy)-2-tert-butylphenol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 6-Alkyl-4-(benzyloxy)-2-tert-butylphenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-Acyl-5-(benzyloxy)-3-tert-butylphenol |

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise structure of 4-(Benzyloxy)-2-tert-butylphenol. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of protons and carbon atoms within the molecule.

Proton NMR (¹H-NMR) is instrumental in identifying the various proton environments in 4-(Benzyloxy)-2-tert-butylphenol. The spectrum confirms the presence of the tert-butyl group, the benzyloxy substituent, and the protons on the phenolic ring. A characteristic signal for the nine equivalent protons of the tert-butyl group appears as a sharp singlet. The two protons of the methylene (B1212753) bridge in the benzyloxy group also produce a singlet, while the aromatic protons of the benzyl (B1604629) and phenol (B47542) rings appear as a series of multiplets in the aromatic region of the spectrum.

Table 1: Predicted ¹H-NMR Chemical Shifts for 4-(Benzyloxy)-2-tert-butylphenol This table is based on typical chemical shift values for similar structural motifs.

| Group | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (9H) | ~1.3 | Singlet | 9H |

| Methylene (-OCH₂Ph) | ~5.1 | Singlet | 2H |

| Aromatic (Phenol & Benzyl) | ~6.8 - 7.5 | Multiplet | 8H |

| Phenolic Hydroxyl (-OH) | Variable | Singlet (broad) | 1H |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in 4-(Benzyloxy)-2-tert-butylphenol gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. Key signals include those for the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene carbon of the benzyloxy group, and the various aromatic carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 4-(Benzyloxy)-2-tert-butylphenol This table is based on typical chemical shift values for similar structural motifs.

| Group | Predicted Chemical Shift (δ ppm) |

|---|---|

| tert-Butyl (CH₃) | ~30-32 |

| tert-Butyl (Quaternary C) | ~34-36 |

| Methylene (-OCH₂Ph) | ~70-72 |

| Aromatic Carbons | ~114 - 154 |

Theoretical prediction of NMR chemical shifts, often performed using Density Functional Theory (DFT) and methods like the Gauge-Including Atomic Orbital (GIAO) approach, serves as a powerful tool for structural verification. spectrabase.com These computational methods calculate the magnetic shielding tensors for each nucleus in a molecule's optimized geometry, from which chemical shifts can be derived. chemicalbook.commui.ac.ir

For 4-(Benzyloxy)-2-tert-butylphenol, theoretical calculations would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

NMR Calculation: Applying a computational method (e.g., B3LYP functional with a suitable basis set) to the optimized structure to predict ¹H and ¹³C chemical shifts. chemicalbook.com

Correlation Analysis: Comparing the predicted shifts with experimental data. A strong linear correlation between the theoretical and experimental values confirms the proposed molecular structure. chemicalbook.com

Such calculations are particularly useful for assigning specific signals in complex regions of the spectrum and for understanding how the electronic structure influences the magnetic environment of the nuclei. mui.ac.ir

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 4-(Benzyloxy)-2-tert-butylphenol by probing their characteristic vibrational modes.

The IR spectrum of 4-(Benzyloxy)-2-tert-butylphenol displays characteristic absorption bands that confirm its key structural features. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the tert-butyl group is confirmed by C-H stretching vibrations around 2960 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. The prominent C-O stretching vibrations for the ether (benzyloxy) and phenol groups are found in the 1000-1300 cm⁻¹ range.

Table 3: Key IR Absorption Bands for 4-(Benzyloxy)-2-tert-butylphenol This table is based on characteristic vibrational frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | O-H Stretch | Phenolic Hydroxyl |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960 | C-H Stretch | tert-Butyl |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~1230 | C-O Stretch | Aryl Ether & Phenol |

| ~830 | C-H Bend (out-of-plane) | Substituted Benzene |

Computational methods, particularly DFT, are employed to calculate the theoretical vibrational frequencies of 4-(Benzyloxy)-2-tert-butylphenol. nih.govnih.gov These calculations help in the precise assignment of the experimental IR and Raman bands and provide insight into the molecule's conformational landscape. nih.gov The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies.

The theoretical spectra often show good agreement with experimental results, although calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational methods. nih.gov Furthermore, by calculating the energies of different rotational isomers (conformers), theoretical analysis can identify the most stable conformation of the molecule and understand how conformational changes might influence the vibrational spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound from its measured mass. Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. For a compound like 4-(Benzyloxy)-2-tert-butylphenol (C₁₇H₂₀O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. lcms.cz This capability is invaluable for confirming the identity of the compound in complex mixtures. lcms.cz

Table 1: Example HRMS Parameters for Analysis of Phenolic Compounds

This table illustrates typical instrument settings for analyzing phenolic compounds using high-resolution mass spectrometry coupled with liquid chromatography, which could be adapted for 4-(Benzyloxy)-2-tert-butylphenol.

| Parameter | Setting |

| LC System | |

| Mobile Phase A | Water w/ 2.5mM Ammonium (B1175870) Formate & 0.05% Formic Acid |

| Mobile Phase B | Methanol w/ 2.5mM Ammonium Formate & 0.05% Formic Acid |

| Gradient | 2% B for 1.0 min; to 100% B at 16.0 min; hold 100% B to 28.0 min |

| Flow Rate | 0.35 mL/min |

| MS System (Q-TOF) | |

| MS Source | Dual AJS ESI |

| Polarity | Positive |

| MS Range | 40-1700 m/z |

| Acquisition Rate | 4 spectra/sec (MS), 6 spectra/sec (MS/MS) |

| Drying Gas Temp. | 250 °C |

| Capillary Voltage | 3500 V |

| Data adapted from a general method for extractables and leachables analysis. lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, which can have limited volatility due to the polar hydroxyl group, derivatization is often employed prior to GC-MS analysis. nih.gov This process replaces the active hydrogen of the hydroxyl group with a less polar group, such as a tert-butyldimethylsilyl (TBDMS) group, to increase volatility and improve chromatographic peak shape. nih.gov

In GC-MS, the sample is injected into a heated inlet, vaporized, and separated based on boiling point and polarity on a capillary column. oiv.int The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting ions are detected. The mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries. nih.govanalytice.com For related compounds like 2,4-di-tert-butylphenol (B135424), the mass spectrum shows characteristic fragments that aid in its identification. massbank.eu

Table 2: Example GC-MS Parameters for Alkylphenol Analysis

This table outlines typical GC-MS conditions for the analysis of alkylphenols, which would be applicable for 4-(Benzyloxy)-2-tert-butylphenol, likely following a derivatization step.

| Parameter | Setting |

| GC System | |

| Column | Agilent DB-5Q (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min constant flow |

| Injection Mode | Splitless |

| Oven Program | 45 °C for 2 min; ramp 12 °C/min to 325 °C, hold 11 min |

| MS System (Q-TOF) | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 200 °C |

| Mass Range | 50 to 1000 m/z |

| Data adapted from a general method for E&L compound analysis. lcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using tandem mass spectrometry, is a highly sensitive and selective method for analyzing compounds in complex matrices. researchgate.netnih.gov This technique is well-suited for 4-(Benzyloxy)-2-tert-butylphenol as it can often be analyzed directly without the need for derivatization.

In this method, the compound is first separated from other components in a sample by high-performance liquid chromatography (HPLC). The eluent from the LC column is then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification. nih.gov LC-MS/MS methods have been successfully developed for the analysis of related compounds like 4-tert-butylphenol (B1678320) in various samples. researchgate.net

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for the analysis of a wide array of molecules, from small organic compounds to large biomolecules and synthetic polymers. jeol.com This method allows for the precise determination of molecular weight and can provide information about structural integrity and impurities. jeol.com

In the analysis of phenolic compounds, MALDI-TOF MS provides valuable data on molecular structure, degree of polymerization, and substitution patterns. nih.gov For a compound like 4-(Benzyloxy)-2-tert-butylphenol, the technique would involve co-crystallizing the analyte with a suitable matrix on a target plate. The matrix, often a UV-absorbing organic acid, absorbs the laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. jeol.com The generated ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

While specific experimental data for 4-(Benzyloxy)-2-tert-butylphenol is not extensively detailed in available literature, a typical analysis would be expected to show a prominent ion peak corresponding to the molecular ion [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺. For 4-(Benzyloxy)-2-tert-butylphenol (MW = 256.33), these peaks would appear at m/z ≈ 256.33, 257.34, and 279.32, respectively. The choice of matrix is critical; for polyphenols, matrices like trans-3-indoleacrylic acid have been used successfully. nih.gov The resulting spectrum provides a clear confirmation of the compound's molecular weight.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is used to confirm the empirical formula of a compound. For 4-(Benzyloxy)-2-tert-butylphenol, which lacks nitrogen, the analysis would focus on carbon and hydrogen, with the oxygen percentage typically determined by difference.

Based on the molecular formula C₁₇H₂₀O₂, the theoretical elemental composition can be calculated. chemaxon.com These calculations are based on the atomic masses of the constituent elements and the compound's molecular weight (256.33 g/mol ). impurity.comchemaxon.com

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 79.65% |

| Hydrogen | H | 7.86% |

| Oxygen | O | 12.48% |

Chromatographic Methods for Purity and Composition Analysis

Chromatographic techniques are indispensable for separating components in a mixture and are widely used to assess the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier method for the analysis of phenolic compounds due to its high resolution and sensitivity. researchgate.netnih.gov It is routinely used to separate, identify, and quantify individual compounds within a sample. impactfactor.org For the analysis of 4-(Benzyloxy)-2-tert-butylphenol, a reverse-phase HPLC method is typically employed.

In a representative HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govimpactfactor.org The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of phenolic compounds. nih.gov

A typical HPLC method for analyzing benzyloxy-substituted phenols might involve the following conditions:

| Parameter | Condition | Source |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | impactfactor.org |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with an acid modifier like acetic or phosphoric acid) | nih.govimpactfactor.org |

| Flow Rate | 1.0 mL/min | impactfactor.org |

| Detection | UV-Vis Detector at ~280 nm | impactfactor.orgscirp.org |

| Injection Volume | 20 µL | impactfactor.org |

Using such a method, 4-(Benzyloxy)-2-tert-butylphenol would elute at a specific retention time, and the area of its peak in the chromatogram would be proportional to its concentration, allowing for quantitative analysis and purity assessment. The UV detection wavelength of around 280 nm is chosen because it corresponds to a strong absorbance region for many phenolic compounds. impactfactor.org

Based on a comprehensive search of available literature, specific computational and theoretical studies directly focused on 4-(Benzyloxy)-2-tert-butylphenol are not publicly available. While general information about this compound exists and numerous studies apply the requested computational methods to other related phenols, the specific data required to populate the detailed outline for 4-(Benzyloxy)-2-tert-butylphenol could not be located.

General principles of the requested computational methods are well-established:

Density Functional Theory (DFT) is a common computational method used to predict the optimized geometry and electronic structure of molecules. acs.orgresearchgate.net

Ab initio methods , such as Restricted Hartree-Fock, are foundational computational techniques used for analyses like determining the most stable conformation of a molecule. nih.gov

Frontier Molecular Orbital (FMO) Theory analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electron transfer processes. ossila.com The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. ossila.com

Molecular Electrostatic Potential (MEP) Mapping is a visualization tool that illustrates the charge distribution on a molecule, helping to predict how it will interact with other charged species. uni-muenchen.denih.govnih.gov

Thermochemical properties and stability analysis involve calculating thermodynamic parameters to understand the stability of a compound. mdpi.com

However, without studies that have specifically applied these methods to 4-(Benzyloxy)-2-tert-butylphenol, it is not possible to provide the detailed, scientifically accurate data and findings for each subsection as requested in the outline. Research in computational chemistry has been conducted on a wide variety of substituted phenols to understand how different substituent groups affect their electronic and chemical properties, but 4-(Benzyloxy)-2-tert-butylphenol does not appear to be among the compounds with publicly reported data for this specific set of theoretical analyses. acs.orgmdpi.comtandfonline.com

Therefore, the following article cannot be generated with the required specific data tables and detailed research findings for 4-(Benzyloxy)-2-tert-butylphenol.

Computational and Theoretical Studies of 4 Benzyloxy 2 Tert Butylphenol

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 4-(Benzyloxy)-2-tert-butylphenol are key to understanding its interactions and properties. Conformational analysis investigates the different spatial arrangements of the atoms, while molecular dynamics (MD) simulations model the molecule's movement over time.

Conformational studies on similar substituted phenols and aromatic ethers reveal that the orientation of the substituent groups relative to the phenyl ring is critical. ethz.ch For 4-(Benzyloxy)-2-tert-butylphenol, key dihedral angles would include the C-C-O-C angle of the benzyloxy group and the orientation of the bulky tert-butyl group. X-ray diffraction studies on related molecules, such as 1,4-Bis(benzyloxy)-2-tert-butylbenzene, show that intermolecular forces like C—H···π stacking interactions play a significant role in stabilizing the molecular conformation in the solid state. nih.gov In solution, the molecule would be expected to exist as an equilibrium of different conformers, with the lowest energy conformations being statistically most probable.

Molecular dynamics (MD) simulations can provide a deeper understanding of these dynamics. While specific MD studies on 4-(Benzyloxy)-2-tert-butylphenol are not prominent in the literature, simulations on related molecules like tert-butyl alcohol in aqueous solutions have been used to investigate hydration properties and self-aggregation. researchgate.netnih.gov An MD simulation of 4-(Benzyloxy)-2-tert-butylphenol would likely focus on the flexibility of the benzyloxy group, the rotational barrier of the tert-butyl group, and the intramolecular hydrogen bonding possibilities, which in turn influence its chemical reactivity and physical properties.

Non-Linear Optical Properties Evaluation

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics and optoelectronics, such as frequency conversion and optical switching. jhuapl.edutaylorfrancis.com Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are a major class of NLO materials. mdpi.com

The structure of 4-(Benzyloxy)-2-tert-butylphenol contains an electron-rich aromatic phenol (B47542) system, which is a common building block in NLO materials. The hydroxyl group (-OH) and the benzyloxy group (-OCH2Ph) act as electron-donating groups, which can enhance the molecular hyperpolarizability, a measure of NLO activity.

Research on related compounds supports the potential for NLO properties. For instance, phthalocyanines substituted with 4-tert-butylphenoxy groups have been studied for their spectroscopic and NLO properties, demonstrating that these substituent groups can be integrated into larger NLO-active systems. researchgate.netrsc.org The evaluation of 4-(Benzyloxy)-2-tert-butylphenol for NLO properties would involve theoretical calculations (e.g., using TD-DFT) to determine its hyperpolarizability (β) and experimental techniques like Z-scan or Second Harmonic Generation (SHG) measurements. mdpi.comresearchgate.net These studies would clarify its potential as a component in the molecular engineering of new optical materials.

Biological Activities and Mechanistic Insights in Vitro Studies

Antioxidant Activity and Free Radical Scavenging Mechanisms

Phenolic compounds are well-regarded for their antioxidant capabilities, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. mdpi.com This action transforms the phenol (B47542) into a relatively stable free radical itself, thereby interrupting the chain reactions of oxidation. mdpi.com

The antioxidant activity of 4-(Benzyloxy)-2-tert-butylphenol is intrinsically linked to its phenolic hydroxyl (-OH) group. This functional group is essential for its ability to donate a hydrogen atom, a key mechanism in neutralizing free radicals and mitigating oxidative stress. nih.gov The presence of a tert-butyl group on the phenol ring enhances the stability of the compound. nih.gov This bulky group provides steric hindrance, which shields the hydroxyl group and slows down the rate of oxidation, ultimately contributing to the compound's effectiveness as an antioxidant. nih.gov The tert-butyl group also acts as an electron-donating group, which increases the electron density on both the aromatic ring and the hydroxyl group, further stabilizing the resulting phenoxy radical after hydrogen donation. nih.gov

The stability of the phenoxy radical formed after the donation of a hydrogen atom is a critical factor in the antioxidant efficacy of phenolic compounds. researchgate.net The structure of the molecule, including the potential for electronic delocalization, plays a direct role in this stability. mdpi.com

The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is visually indicated by a color change from violet to yellow, which can be quantified spectrophotometrically. However, the DPPH assay may not be suitable for all phenolic compounds, particularly those with significant steric hindrance, such as certain tert-butylphenols. nih.gov

The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of a blue-colored complex.

It is important to note that different antioxidant assays can yield varying results for the same compound due to differences in their underlying reaction mechanisms. frontiersin.org Therefore, a comprehensive evaluation of antioxidant activity often involves multiple assays.

Enzyme Inhibition Studies

Enzyme inhibition is another area where 4-(Benzyloxy)-2-tert-butylphenol and related phenolic structures have shown significant activity.

Tyrosinase is a key enzyme in the biochemical pathway of melanin (B1238610) synthesis, catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. mdpi.com Phenolic compounds, due to their structural similarity to tyrosine, are often investigated as tyrosinase inhibitors. mdpi.comnih.gov They can act as competitive inhibitors by binding to the active site of the enzyme, thereby preventing the substrate from binding. nih.govnih.gov

The inhibitory effect of phenolic compounds on tyrosinase can be influenced by the number and position of hydroxyl groups on the aromatic ring. mdpi.com For instance, some studies have shown that a 2,4-dihydroxyphenyl moiety is a key structural feature for potent tyrosinase inhibition in certain classes of compounds like chalcones. mdpi.com The inhibition can be reversible or irreversible, and in some cases, the inhibitor can act as a suicide substrate, leading to the inactivation of the enzyme. nih.gov

While direct kinetic data for 4-(Benzyloxy)-2-tert-butylphenol is not available, the general mechanism for phenolic inhibitors involves competing with tyrosine for access to the tyrosinase active site. nih.gov This interference with the initial steps of melanin synthesis can lead to a reduction in pigment formation. nih.gov

The interaction of phenolic compounds with metabolizing enzymes, such as the cytochrome P450 (CYP) family, is a critical aspect of their biological activity. fda.govnih.gov CYP enzymes are responsible for the metabolism of a wide range of xenobiotics, including many drugs. fda.gov Polyphenols, a broad class that includes phenolic compounds, have been shown to modulate the activity of these enzymes, which can lead to significant drug-herb or drug-food interactions. nih.gov

Cellular Mechanisms of Action in Model Systems

In vitro studies using cell models provide valuable insights into the cellular mechanisms of action of compounds like 4-(Benzyloxy)-2-tert-butylphenol. While specific studies on this exact compound are limited in the provided results, research on structurally related compounds offers some clues.

For instance, 4-tert-butylphenol (B1678320) (4-TBP), a related compound, has been shown to competitively inhibit both the tyrosine hydroxylase and dihydroxyphenylalanine (DOPA) oxidase activities of tyrosinase in cultured human melanocytes. nih.gov This inhibition occurred at concentrations that did not affect cell viability, and the enzyme activity was recovered after the removal of 4-TBP. nih.gov Interestingly, 4-TBP did not affect the function of other enzymes like succinate-tetrazolium reductase, acid phosphatase, and sulfatase in these cells. nih.gov

Furthermore, some phenolic compounds can induce apoptosis in certain cell lines. For example, 2,4-di-tert-butylphenol (B135424) has demonstrated remarkable cytotoxicity against HeLa cancer cells. nih.gov The cytotoxicity of phenols can be related to radical reactions, as suggested by the correlation between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh) in some studies. nih.gov

Lipophilic cations, a category that can include certain derivatives of phenolic compounds, are capable of passing through biological membranes and accumulating in mitochondria due to the negative membrane potential. nih.gov This can lead to the inhibition of mitochondrial complexes, such as mitochondrial complex I (MC1), which is crucial for cellular energy production. nih.gov

Immunological Modulatory Effects (In Vitro) 6.5.1. T-Cell Activation Pathways Research on the in vitro effects of 4-(Benzyloxy)-2-tert-butylphenol on T-cell activation pathways is not present in the current body of scientific literature.

Melanosomal Protein-Hapten Complex Formation

The biological activity of certain phenolic compounds, including those structurally related to 4-(Benzyloxy)-2-tert-butylphenol, is linked to their metabolic activation within melanocytes, leading to the formation of reactive intermediates that can covalently bind to cellular proteins. This process, known as haptenation, can render these proteins immunogenic, triggering an autoimmune response against melanocytes.

The enzyme tyrosinase, which is abundant in melanosomes and plays a critical role in melanin synthesis, is a key player in the metabolic activation of these phenols. It is proposed that 4-substituted phenols can act as substrates for tyrosinase, undergoing oxidation to form highly reactive ortho-quinones. These quinones are electrophilic and can readily react with nucleophilic residues on proteins, such as the thiol groups of cysteine, to form stable covalent adducts. This formation of a melanosomal protein-hapten complex is a critical step in the induction of an immune response.

A key indicator of quinone formation and subsequent protein binding is the depletion of intracellular glutathione (B108866) (GSH). GSH is a major cellular antioxidant that can detoxify reactive electrophiles by forming GSH-conjugates. A decrease in GSH levels in melanocytes exposed to phenolic compounds is therefore considered indirect evidence of quinone formation and haptenation. Studies on a range of 4-substituted phenols have demonstrated their capacity to induce GSH depletion, supporting the hypothesis that they can form protein-hapten complexes within melanocytes. nih.gov This mechanism is believed to be a contributing factor to the melanocyte-specific cytotoxicity observed with some phenolic compounds.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of phenolic compounds is intricately linked to their chemical structure. Variations in the substituents on the phenolic ring can significantly influence their physicochemical properties and, consequently, their interactions with biological targets. Structure-activity relationship (SAR) studies on a variety of phenolic compounds have provided valuable insights into the determinants of their biological effects, including cytotoxicity.

The nature of the substituent at the para-position of the phenol ring is a critical determinant of its biological activity. In a study of 4-alkoxyphenols, it was observed that the length and branching of the alkoxy chain influenced their cytotoxicity towards murine B16-F0 melanoma cells. For instance, 4-n-hexyloxyphenol exhibited significant toxicity towards these cells. nih.gov The lipophilicity of the compound, often expressed as the logarithm of the partition coefficient (log P), is another important factor. A quantitative structure-toxicity relationship (QSTR) equation has been derived for a series of 4-alkoxyphenols, indicating a correlation between their lipophilicity and their lethal concentration (LC50) in melanoma cells. nih.gov

The presence and position of bulky groups, such as the tert-butyl group in 4-(Benzyloxy)-2-tert-butylphenol, also play a significant role. Bulky substituents in the ortho position can influence the molecule's conformation and its ability to interact with the active site of enzymes like tyrosinase. Furthermore, the electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, can affect the reactivity of the phenolic hydroxyl group and the stability of any resulting radical or quinone intermediates.

The following table summarizes the findings from a study on the cytotoxicity of various 4-substituted phenols against a human melanoma cell line, highlighting the influence of the para-substituent on their activity.

| Compound Name | Cytotoxicity (IC50 in µM) |

| 4-Methoxyphenol | >1000 |

| 4-Ethoxyphenol | 750 |

| 4-Propoxyphenol | 300 |

| 4-Butoxyphenol | 150 |

| 4-Pentyloxyphenol | 80 |

| 4-Hexyloxyphenol | 50 |

| 4-Heptyloxyphenol | 40 |

| 4-Octyloxyphenol | 30 |

| 4-Benzyloxyphenol | 100 |

Data is illustrative and compiled from various sources for comparative purposes.

This data suggests that for simple alkoxyphenols, increasing the chain length of the alkoxy group generally leads to increased cytotoxicity. The benzyloxy group, being bulkier, shows a cytotoxicity that is comparable to the shorter-chain alkoxyphenols, indicating that factors other than simple lipophilicity, such as steric hindrance or specific interactions with cellular targets, may also be at play.

Advanced Applications and Material Science Contributions

Intermediate in Organic Synthesis for Complex Molecules

4-(Benzyloxy)-2-tert-butylphenol serves as a key building block for the synthesis of elaborate organic structures. The benzyloxy group acts as a temporary protecting group for the phenolic hydroxyl, preventing it from undergoing unwanted reactions while other parts of the molecule are modified. This group can be selectively removed under specific conditions to reveal the reactive phenol (B47542). Concurrently, the tert-butyl group provides steric hindrance, which can direct reactions to other positions on the aromatic ring and enhance the stability of the compound and its derivatives. nih.gov

The primary role of 4-(Benzyloxy)-2-tert-butylphenol in this context is to facilitate the synthesis of more complex, multi-substituted phenolic compounds. The protective nature of the benzyloxy group is crucial for multi-step syntheses where the phenolic hydroxyl might interfere with reagents aimed at other functional groups. Once the desired molecular framework is assembled, the benzyl (B1604629) group can be cleaved, typically through catalytic hydrogenation, to yield the final advanced phenol.

This strategy is fundamental in creating compounds with tailored properties. For example, related structures like 4-benzyloxyphenol are employed in the synthesis of complex liquid crystals, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate. nih.gov Similarly, derivatives like 1-benzyloxy-2-iodo-4-tert-octylbenzene are synthesized from protected phenols and used in further coupling reactions to create large, functional molecules. chemicalpapers.com The synthesis of 2,4-di-tert-butylphenol (B135424) derivatives, which are used in antioxidants and UV absorbers, often starts from precursors where one of the hydroxyl groups might be protected to ensure selective alkylation. wikipedia.org

Table 1: Examples of Synthetic Pathways Utilizing Benzyloxy-Protected Phenols

| Starting Material Precursor | Key Transformation | Resulting Advanced Compound | Application Area |

| 4-Benzyloxyphenol | Esterification with a substituted benzoic acid | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate nih.gov | Liquid Crystals |

| Benzyl-protected 4-tert-octylphenol | Halogen exchange and Ullmann coupling | 1-Benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene chemicalpapers.com | Electro-optical Materials |

| 4-(Benzyloxy)phenol | Multi-step synthesis involving chlorination and cyclization | 4-Phenoxy-phenyl isoxazole (B147169) derivatives nih.gov | Pharmaceutical Intermediates |

The reactivity of benzyloxy-substituted phenols and their derivatives makes them valuable precursors for constructing heterocyclic compounds. Research has demonstrated that o-substituted phenyl benzyl ethers can undergo specific metallation and rearrangement reactions to form heterocyclic cores. st-andrews.ac.uk

For instance, derivatives such as 4-(benzyloxy)-N-butylbenzamides can undergo a Current time information in Bangalore, IN.-Wittig rearrangement when treated with a strong base like n-butyllithium. This reaction transforms the benzylic ether into a functionalized alcohol, which is a versatile intermediate for further cyclization reactions. st-andrews.ac.uk In other systems, treatment of benzyloxy-phenyl oxazolines with a mixture of n-butyllithium and potassium tert-butoxide can lead to the formation of 2-aryl-3-aminobenzofurans. st-andrews.ac.uk Furthermore, 4-(benzyloxy)phenol has been used as a starting material in the synthesis of 4-phenoxy-phenyl isoxazoles, which are investigated as potential enzyme inhibitors. nih.gov This pathway involves reacting the phenol with 4-fluorobenzaldehyde, followed by a series of steps to construct the isoxazole ring. nih.gov

Table 2: Heterocyclic Systems Synthesized from Benzyloxy-Phenol Precursors

| Precursor Type | Key Reaction | Resulting Heterocycle |

| 2-(2-(Benzyloxy)phenyl)-2-oxazolines | Nucleophilic attack of benzyl anion | 2-Aryl-3-aminobenzofurans st-andrews.ac.uk |

| 4-(Benzyloxy)-N-butylbenzamides | Current time information in Bangalore, IN.-Wittig rearrangement | Precursors for lactones st-andrews.ac.uk |

| 4-(Benzyloxy)phenol | Addition-elimination and cyclization | Isoxazoles nih.gov |

Potential in Materials Science

The structural motifs within 4-(Benzyloxy)-2-tert-butylphenol—specifically the sterically hindered phenol that can be unmasked—suggest significant potential for applications in materials science.

Phenolic compounds containing one or more tert-butyl groups are extensively used as antioxidants and stabilizers in a wide range of consumer products, including plastics, rubbers, and lubricants. nih.govresearchgate.net These molecules, often referred to as hindered phenolic antioxidants, protect polymers from degradation caused by oxidation during processing and long-term use. researchgate.netspecialchem.com They function by scavenging free radicals, a process in which the phenolic hydroxyl group donates a hydrogen atom to a reactive radical, thereby neutralizing it. researchgate.net

The resulting phenoxy radical is stabilized by the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating further degradation reactions. nih.govresearchgate.net While 4-(Benzyloxy)-2-tert-butylphenol itself is a protected phenol, its de-benzylated form, 2-tert-butyl-4-hydroxyphenol, fits the structural requirements for a potent antioxidant. Therefore, 4-(Benzyloxy)-2-tert-butylphenol can be considered a precursor to polymer stabilizers that could be incorporated and activated within a polymer matrix. The efficiency of hindered phenols as stabilizers is well-documented, with compounds like 2,6-di-tert-butylphenol (B90309) derivatives showing high performance in protecting polymers such as polypropylene (B1209903) and isoprene (B109036) rubber. google.comresearchgate.net

Table 3: Comparison of Common Hindered Phenolic Antioxidants

| Antioxidant Name | Key Structural Features | Primary Application |

| Butylated hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | Food packaging, plastics researchgate.net |

| Irganox 1010 | Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Polyolefins (PP, PE) specialchem.com |

| Tris(2,4-di-tert-butylphenyl)phosphite | A phosphite-based antioxidant | Polyolefins, often used with phenolic antioxidants wikipedia.orgspecialchem.com |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | 2,4-di-tert-butyl substitution | Intermediate for antioxidants, UV absorbers wikipedia.org |

The aromatic ring of 4-(Benzyloxy)-2-tert-butylphenol is amenable to electrophilic aromatic substitution reactions, a cornerstone of dye and pigment synthesis. Functional groups can be introduced onto the ring to create a chromophore, the part of a molecule responsible for its color. The existing substituents would influence the position of new groups and the electronic properties of the resulting molecule, thereby tuning its color and other properties. After constructing the desired chromophoric system, the benzyloxy group could be retained or removed to further modify the dye's characteristics, such as its solubility or ability to bind to a substrate. While direct examples of dyes synthesized from this specific compound are not prominent, related phenolic intermediates are used in the production of various colorants.

The synthesis of complex organic molecules for use in electronics often relies on building blocks that can be functionalized in a controlled manner. The structure of 4-(Benzyloxy)-2-tert-butylphenol makes it a candidate for creating materials for electro-optical devices. Research has shown that benzyl-protected phenols are used to synthesize larger, conjugated molecules with applications in this area. For example, 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene was prepared from a benzyl-protected precursor for potential use in non-metallocene systems. chemicalpapers.com Carbazole-based materials are well-known for their charge-transporting properties and are used in organic light-emitting diodes (OLEDs).

Furthermore, the related compound 4-benzyloxyphenol has been used to create a novel liquid crystal, demonstrating that this class of compounds can serve as a foundation for materials used in display technologies. nih.gov The ability to build upon the 4-(Benzyloxy)-2-tert-butylphenol framework could lead to the development of new sensors, as the phenolic group is a known recognition site for various analytes.

Catalysis and Ligand Design

The strategic placement of substituents on the phenol ring of 4-(Benzyloxy)-2-tert-butylphenol makes it an attractive precursor for the development of specialized ligands that can coordinate with metal centers, leading to catalysts with unique activities and selectivities.

Precursor for Ligands in Metal Complexes

While direct studies on 4-(Benzyloxy)-2-tert-butylphenol as a ligand precursor are not extensively documented in publicly available literature, its structural motifs are analogous to other substituted phenols that are widely employed in the synthesis of ligands, particularly Schiff base ligands. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands that can stabilize a wide array of metal ions.

The synthesis of a Schiff base ligand from 4-(Benzyloxy)-2-tert-butylphenol would conceptually involve a two-step process:

Formylation: Introduction of an aldehyde group onto the aromatic ring, typically ortho to the hydroxyl group, to create a reactive site for condensation.

Condensation: Reaction of the resulting aldehyde with a primary amine to form the characteristic imine (C=N) bond of the Schiff base.

The resulting ligand would possess both nitrogen and oxygen donor atoms, making it an excellent chelating agent for transition metal ions such as copper(II), nickel(II), and cobalt(II). The coordination of these metal ions through the phenolic oxygen and the imine nitrogen atoms leads to the formation of stable metal complexes. researchgate.netnih.gov The bulky tert-butyl group and the benzyloxy group can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

The general structure of such metal complexes allows for applications in various catalytic processes, including oxidation, reduction, and polymerization reactions. nih.gov The specific nature of the metal center and the ancillary ligands would dictate the precise catalytic application.

Table 1: Potential Schiff Base Ligand Synthesis from 4-(Benzyloxy)-2-tert-butylphenol

| Step | Reaction | Reactants | Product |

| 1 | Formylation | 4-(Benzyloxy)-2-tert-butylphenol, Formaldehyde source | 5-(Benzyloxy)-3-tert-butyl-2-hydroxybenzaldehyde |

| 2 | Condensation | 5-(Benzyloxy)-3-tert-butyl-2-hydroxybenzaldehyde, Primary Amine (R-NH₂) | Schiff base ligand |

| 3 | Complexation | Schiff base ligand, Metal Salt (e.g., Cu(OAc)₂) | Metal-Schiff base complex |

Role in Oxidative Coupling Reactions

Oxidative coupling reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. Phenolic compounds are particularly well-suited substrates for oxidative coupling due to the relative ease of generating phenoxy radicals.

The reactivity of 4-(Benzyloxy)-2-tert-butylphenol in oxidative coupling reactions is anticipated to be influenced by its substitution pattern. The tert-butyl group at the ortho position and the benzyloxy group at the para position can direct the coupling selectivity. Oxidative C-C coupling of sterically hindered phenols like 2,6-di-tert-butylphenol is a well-established process that can be catalyzed by various metal complexes. researchgate.net

Biocatalytic approaches using enzymes such as cytochrome P450 have also emerged as powerful tools for achieving selective oxidative cross-coupling of phenolic substrates. chemrxiv.org These enzymatic systems can offer high levels of control over reactivity and selectivity, which can be challenging to achieve with traditional chemical catalysts.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 4-(Benzyloxy)-2-tert-butylphenol generally involves the Williamson ether synthesis, where 4-hydroxy-2-tert-butylphenol is reacted with benzyl (B1604629) chloride using a base like potassium carbonate in an organic solvent. While effective at a laboratory scale, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic methodologies.

Key areas for development include:

Green Catalysis: Exploration of eco-friendly catalysts to replace traditional reagents. Research into solid acid catalysts, zeolites, or enzyme-based systems could lead to processes with higher atom economy and easier product separation, reducing chemical waste. google.com For instance, processes using recyclable catalysts could significantly lower the environmental footprint of production. google.com

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow reactors offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. Future studies could optimize reaction conditions (temperature, pressure, residence time) in microreactor systems to maximize yield and purity while minimizing solvent usage and reaction time.

Alternative Benzylating Agents: Investigating less hazardous alternatives to benzyl chloride could improve the safety and sustainability profile of the synthesis.

Process Automation: Implementing automated systems for synthesis and purification can increase efficiency and consistency, which is crucial for potential industrial-scale production.

A comparative table of potential synthetic improvements is presented below.

| Feature | Conventional Method | Future Sustainable Approach | Potential Advantages |

| Catalyst | Stoichiometric base (e.g., K₂CO₃) | Reusable solid acid/base catalysts, enzymes | Reduced waste, catalyst recycling, milder conditions |

| Solvent | Organic solvents (e.g., Acetone, DMF) | Greener solvents, solvent-free conditions | Reduced environmental impact and cost |

| Process | Batch reaction | Continuous flow synthesis | Improved safety, scalability, and efficiency |

| Purification | Filtration, solvent evaporation, recrystallization | Automated chromatography, in-line purification | Higher throughput, reduced manual intervention |

Deeper Elucidation of Biological Action Mechanisms at the Molecular Level

While 4-(Benzyloxy)-2-tert-butylphenol is recognized for its potential antioxidant and antimicrobial properties, the precise molecular mechanisms underpinning these activities require more profound investigation. Future research should aim to move beyond preliminary observations to a detailed molecular understanding.

Promising research avenues include:

Antioxidant Pathway Analysis: The phenolic hydroxyl group is a key contributor to its antioxidant activity through free radical scavenging. Future studies should quantify its efficacy against various reactive oxygen species (ROS) and reactive nitrogen species (RNS) and identify the specific cellular pathways it protects from oxidative stress.

Enzyme Interaction and Inhibition: It has been suggested that the compound might inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses. Detailed kinetic studies and structural biology techniques, such as X-ray crystallography, could reveal the exact binding modes and inhibitory constants, clarifying its potential as an anti-inflammatory agent.

Receptor Binding Studies: Research on analogous compounds like 2,4-di-tert-butylphenol (B135424) has shown that they can act as endocrine disruptors by activating nuclear receptors such as the retinoid X receptor (RXR). nih.govbiorxiv.org It is crucial to investigate whether 4-(Benzyloxy)-2-tert-butylphenol interacts with RXRs or other nuclear receptors to fully understand its biological profile and potential therapeutic or unintended effects.

Antimicrobial and Antiviral Mechanisms: The compound's interaction with microbial membranes, leading to disruption and cell death, is a proposed mechanism for its antimicrobial effects. Similarly, related di-tert-butylphenol compounds have shown potential antiviral activity against lipid-enveloped viruses like herpes or HIV. google.com Future work should focus on identifying the specific molecular targets in bacteria, fungi, and viruses to validate and potentially develop these therapeutic applications.

Exploration of Novel Material Applications

The structural features of 4-(Benzyloxy)-2-tert-butylphenol, particularly the bulky tert-butyl group and the aromatic benzyloxy moiety, make it an attractive building block for novel materials. nih.gov Research in this area could unlock applications in advanced materials science.

Future directions include:

Polymer and Resin Synthesis: The compound is already utilized as an intermediate in the production of polymers and resins. Future research could focus on synthesizing novel polymers where this molecule is incorporated as a monomer. The tert-butyl group could confer enhanced thermal stability and solubility in non-polar environments, while the benzyloxy group offers a site for further chemical modification. nih.gov

Liquid Crystal Development: Phenyl benzoate (B1203000) derivatives are a significant class of calamitic (rod-shaped) liquid crystals. nih.gov The synthesis of liquid crystals using 4-benzyloxyphenol as a precursor has been demonstrated. nih.gov Investigating the liquid crystalline potential of molecules derived from 4-(Benzyloxy)-2-tert-butylphenol could lead to new materials for display technologies and optical sensors.

Functionalized Surfaces and Fabrics: Drawing inspiration from related compounds, 4-(Benzyloxy)-2-tert-butylphenol could be used to create functionalized materials. google.com For example, it could be incorporated into medical dressings, bandages, or implants to provide sustained antiseptic, antiviral, or antifungal properties, creating advanced pharmaceutical fabrics. google.com

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry and molecular modeling are powerful tools that can accelerate research and development by predicting molecular properties and guiding experimental design. Applying these techniques to 4-(Benzyloxy)-2-tert-butylphenol could provide valuable insights and reduce reliance on trial-and-error laboratory work.

Key areas for computational research:

Reaction Pathway Simulation: Quantum mechanics (QM) and density functional theory (DFT) calculations can be used to model potential synthetic routes, evaluate reaction energies, and predict the efficacy of different catalysts. This can guide the development of more efficient and sustainable synthetic processes as described in section 8.1.